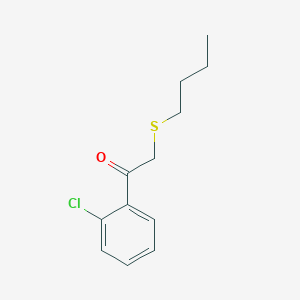
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one is an organic compound characterized by the presence of isopropylthio and methylthio groups attached to a phenyl ring and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one typically involves the reaction of 4-(methylthio)benzaldehyde with isopropyl mercaptan in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Processes: Affecting cell proliferation, apoptosis, or other cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-ol: Similar structure with an alcohol group instead of a ketone.
4-(Methylthio)benzaldehyde: Precursor in the synthesis of the target compound.
2-(Isopropylthio)acetophenone: Similar structure with a different substitution pattern on the phenyl ring.
Uniqueness
2-(Isopropylthio)-1-(4-(methylthio)phenyl)ethan-1-one is unique due to the presence of both isopropylthio and methylthio groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H16OS2 |
|---|---|
Poids moléculaire |
240.4 g/mol |
Nom IUPAC |
1-(4-methylsulfanylphenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C12H16OS2/c1-9(2)15-8-12(13)10-4-6-11(14-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clé InChI |
UIVHCTPBRKWQOU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC(=O)C1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((4'-((8-Amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl)amino)-4-oxobutanoic acid](/img/structure/B13640123.png)
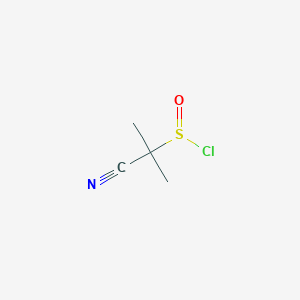
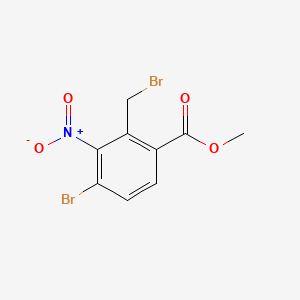
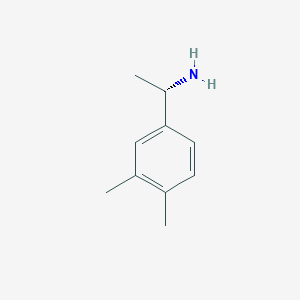
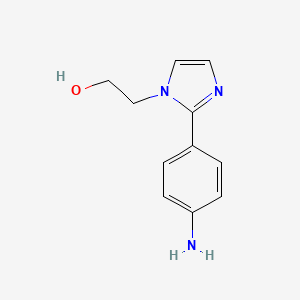


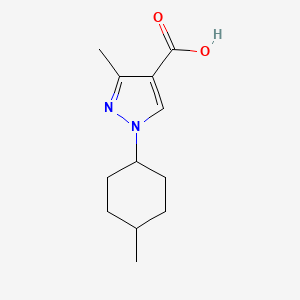

![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)
